molecular formula C12H21NO3 B7820179 1-(2-Methylpentanoyl)piperidine-3-carboxylic acid

1-(2-Methylpentanoyl)piperidine-3-carboxylic acid

Cat. No.: B7820179
M. Wt: 227.30 g/mol
InChI Key: QRKVSHZNNWDWGT-UHFFFAOYSA-N
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Description

1-(2-Methylpentanoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Methylpentanoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the use of piperidine-3-carboxylic acid ethyl ester as a starting material, which undergoes nucleophilic substitution reactions with 2-bromoethylamine hydrobromide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Methylpentanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 1-(2-Methylpentanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may interact with gamma-aminobutyric acid (GABA) transporters, modulating the levels of GABA in the brain and thereby exerting its effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(2-Methylpentanoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific acyl group and the potential for diverse chemical modifications, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-(2-methylpentanoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-3-5-9(2)11(14)13-7-4-6-10(8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKVSHZNNWDWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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